molecular formula C7H15NO2 B1594953 Ethyl 3-amino-2,2-dimethylpropanoate CAS No. 59193-77-0

Ethyl 3-amino-2,2-dimethylpropanoate

Cat. No.: B1594953
CAS No.: 59193-77-0
M. Wt: 145.2 g/mol
InChI Key: RYKWAKCJLTYPCV-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2,2-dimethylpropanoate is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.2 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 3-amino-2,2-dimethylpropanoate (EDMP) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H15NO2C_7H_{15}NO_2 and a molecular weight of approximately 145.20 g/mol. The compound features an ethyl ester group and an amino group attached to a branched propanoate backbone, which enhances its solubility and reactivity in biological systems.

Synthesis

The synthesis of EDMP typically involves multi-step chemical reactions that allow for the introduction of the amino group and the ethyl ester functionality. This compound can be synthesized through methods such as:

  • Esterification : Reaction of the corresponding acid with ethanol in the presence of an acid catalyst.
  • Amine substitution : Introduction of the amino group via nucleophilic substitution reactions.

These methods facilitate the production of EDMP in laboratory settings, making it accessible for further research.

The biological activity of EDMP is largely attributed to its ability to interact with various biomolecules. The amino group can form hydrogen bonds with proteins or enzymes, potentially influencing metabolic pathways or enzyme activities. Preliminary studies suggest that these interactions may modulate biological responses, making EDMP a candidate for pharmacological applications.

Case Studies and Research Findings

  • Antiproliferative Activity : Recent research has indicated that derivatives of EDMP exhibit significant antiproliferative effects against cancer cell lines. For instance, compounds similar to EDMP have shown IC50 values as low as 0.69 µM in HeLa cells, suggesting potential as anticancer agents .
  • Enzyme Inhibition : EDMP has been studied for its inhibitory effects on histone deacetylases (HDACs), which are critical in cancer progression. Compounds derived from EDMP demonstrated comparable efficacy to standard HDAC inhibitors, indicating its potential role in cancer therapy .
  • Protein Interaction Studies : Investigations into the interaction between EDMP and specific proteins have revealed that it may influence enzyme activity, thereby affecting various biochemical pathways essential for cellular functions.

Comparison with Related Compounds

To better understand the uniqueness of EDMP, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Ethyl 3-amino-2-methylbutanoateC7H15NO2C_7H_{15}NO_2Similar structure but different side chains
Ethyl 3-amino-2-phenylpropanoateC10H13NO2C_{10}H_{13}NO_2Contains a phenyl group providing distinct properties
Ethyl 4-amino-2-methylbutanoateC7H15NO2C_7H_{15}NO_2Variation in position of amino group

The branching pattern and functional groups present in EDMP confer distinct chemical reactivity and biological activity compared to these similar compounds.

Q & A

Q. Basic: What are the optimal synthetic routes for Ethyl 3-amino-2,2-dimethylpropanoate, and how can yield be maximized?

Answer:
The synthesis of this compound typically involves reductive amination or esterification of precursor acids. For example, hydrazine hydrate can react with methyl esters under reflux in ethanol to form hydrazide derivatives, as seen in analogous protocols . Catalytic methods, such as using magnesium oxide (MgO) as a heterogeneous base catalyst, have been effective in synthesizing structurally related 3-amino compounds by facilitating three-component reactions . Optimization strategies include:

  • Temperature control : Reflux conditions (e.g., 70–80°C) to ensure complete conversion.
  • Catalyst selection : MgO enhances reaction efficiency and reduces side products.
  • Purification : Crystallization from ethyl acetate or column chromatography to isolate the pure product.

Q. Advanced: How do solvent polarity and substituent effects influence the photophysical behavior of this compound derivatives?

Answer:
The amino and ester groups in this compound can exhibit excitation-wavelength-dependent fluorescence due to intramolecular charge transfer (ICT) states. Studies on analogous esters (e.g., EAADCy) show that polar solvents like tetrahydrofuran (THF) induce dynamic Stokes shifts, where solvent relaxation around the excited-state dipole impacts fluorescence emission . Key methodologies include:

  • Time-resolved fluorescence spectroscopy : To monitor ICT and localized excited (LE) state dynamics.
  • Solvent screening : Compare emission maxima in solvents of varying polarity (e.g., hexane vs. DMSO).
  • Computational modeling : DFT calculations to correlate substituent effects (e.g., dimethyl groups) with photostability.

Q. Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:
A combination of NMR (¹H, ¹³C) , IR , and mass spectrometry is essential:

  • NMR : Detect amine protons (δ 1.5–2.5 ppm) and ester carbonyls (δ 170–175 ppm). Conflicting data may arise from tautomerism; 2D NMR (e.g., HSQC) resolves ambiguities .
  • IR : Confirm ester C=O (~1740 cm⁻¹) and NH₂ stretches (~3300 cm⁻¹).
  • MS : High-resolution ESI-MS validates molecular weight (C₇H₁₅NO₂, MW 161.20).

Q. Advanced: How can researchers resolve contradictions in biological activity data across different assays?

Answer:
Discrepancies in bioactivity (e.g., enzyme inhibition) may stem from assay conditions or metabolite interference. Strategies include:

  • Standardized protocols : Use consistent cell lines (e.g., HEK293 vs. HeLa) and controls.
  • Metabolite profiling : LC-MS to identify degradation products or active metabolites .
  • Dose-response curves : Validate activity thresholds across multiple replicates.

Q. Basic: What are the stability considerations for this compound under varying storage conditions?

Answer:
Stability is influenced by:

  • Temperature : Store at –20°C in inert atmospheres to prevent ester hydrolysis.
  • Light exposure : Protect from UV to avoid photodegradation of the amino group.
  • Solvent compatibility : Dissolve in anhydrous DMSO or ethanol for long-term storage .

Q. Advanced: What synthetic strategies mitigate steric hindrance from the 2,2-dimethyl group during functionalization?

Answer:
The dimethyl group limits reactivity at the β-position. Solutions include:

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the amine during alkylation .
  • Microwave-assisted synthesis : Enhance reaction kinetics for sterically hindered sites .
  • Catalytic systems : Pd/C or Ni catalysts for selective cross-coupling reactions.

Q. Basic: How can researchers validate the purity of this compound?

Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients.
  • Melting point analysis : Compare observed values with literature data.
  • Elemental analysis : Confirm C, H, N, O percentages within ±0.3% of theoretical values .

Q. Advanced: What role does this compound play in designing prodrugs?

Answer:
The ester group enables prodrug strategies via hydrolysis to active carboxylic acids. Methodologies include:

  • Enzymatic assays : Test susceptibility to esterases in plasma or liver microsomes.
  • pH-dependent release : Monitor hydrolysis rates in simulated gastric (pH 1.2) vs. intestinal (pH 6.8) fluids .
  • In vivo pharmacokinetics : Track bioavailability using radiolabeled analogs.

Q. Basic: What safety precautions are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Q. Advanced: How can computational chemistry predict the reactivity of this compound in novel reactions?

Answer:

  • DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular dynamics (MD) : Simulate solvent interactions to optimize reaction media.
  • Docking studies : Model interactions with biological targets (e.g., enzymes) for activity prediction .

Properties

IUPAC Name

ethyl 3-amino-2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-10-6(9)7(2,3)5-8/h4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKWAKCJLTYPCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40329585
Record name ethyl 3-amino-2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40329585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59193-77-0
Record name ethyl 3-amino-2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40329585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-cyano-2-methylpropanoate (0.6 g, 4.2 mmol, 1.0 equiv) in 6 mL of ethanol/ammonium hydroxide (10:1) was added Ra/Ni (20%, 0.12 g). The resulting mixture was stirred under hydrogen at r.t. for 16 h. The catalyst was filtered off, and the filtrate was concentrated to give ethyl 3-amino-2,2-dimethylpropanoate (0.43 g, yield: 70%) as a yellow oil. 1H NMR (400 MHz, CDCl3) δ: 4.15 (q, 2H), 2.77 (s, 2H), 1.76 (s, 2H), 1.26 (t, 3H), 1.18 (s, 6H).
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
ethanol ammonium hydroxide
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0.12 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

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Ethyl 3-amino-2,2-dimethylpropanoate
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Ethyl 3-amino-2,2-dimethylpropanoate
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Ethyl 3-amino-2,2-dimethylpropanoate
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Ethyl 3-amino-2,2-dimethylpropanoate
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Ethyl 3-amino-2,2-dimethylpropanoate
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Ethyl 3-amino-2,2-dimethylpropanoate

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